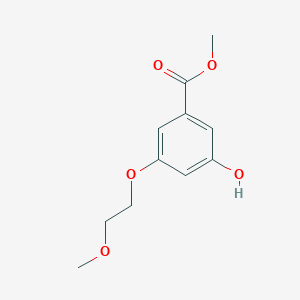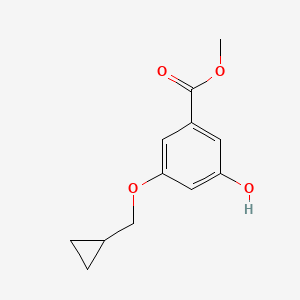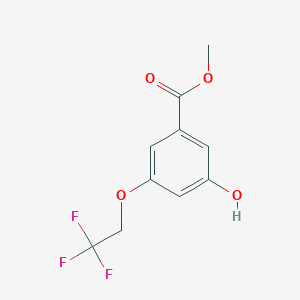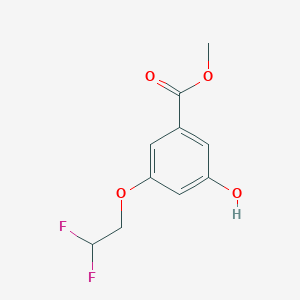
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate
Descripción general
Descripción
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyethoxy group attached to the benzene ring, along with a hydroxyl group and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate typically involves the esterification of 3-hydroxy-5-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-hydroxy-5-(2-methoxyethoxy)benzoic acid+methanolacid catalystMethyl 3-hydroxy-5-(2-methoxyethoxy)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 3-hydroxy-5-(2-methoxyethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyethoxy groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
Comparación Con Compuestos Similares
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate can be compared with other similar compounds such as:
Methyl 3-hydroxybenzoate: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
Methyl 3-methoxybenzoate: Lacks the hydroxyl group, affecting its biological activity and applications.
Methyl 3-hydroxy-5-methoxybenzoate: Contains a methoxy group instead of a methoxyethoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in the presence of both the hydroxyl and methoxyethoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQATZFYVIFYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166492.png)
![Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166505.png)
![Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166513.png)
![Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166529.png)
![Methyl 4'-ethyl-6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166539.png)



![Methyl 2'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166581.png)
![Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166591.png)
![Methyl 3'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166599.png)
![Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166604.png)
![Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166607.png)
![Methyl 5-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166612.png)
